Isopropylarticaine
Overview
Description
A metabolite of Articaine
Mechanism of Action
Target of Action
Isopropylarticaine, also known as Articaine, is a local anesthetic used extensively in dentistry. The primary target of this compound is the sodium channels present in the neuronal cell membrane . These channels play a crucial role in the initiation and propagation of action potentials in neurons, which are essential for nerve impulse transmission .
Mode of Action
This compound works by blocking the sodium channels in neurons, thereby inhibiting the influx of sodium ions . This blockage prevents the generation and conduction of nerve impulses, leading to a loss of sensation in the area where the anesthetic has been applied . The compound’s interaction with its targets results in a temporary numbing effect, which is why it is commonly used for pain relief during dental procedures .
Biochemical Pathways
It is known that the drug’s primary mechanism of action involves the disruption of sodium ion channels, which are crucial components of the nerve impulse transmission pathway . By blocking these channels, this compound prevents the propagation of action potentials along the nerves, leading to a loss of sensation .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the drug is rapidly absorbed and reaches peak plasma concentrations approximately 25 minutes following a single dose and 48 minutes following three doses . The elimination half-time of this compound is about 20 minutes . The rapid breakdown of this compound to the inactive metabolite articainic acid is related to a very low systemic toxicity and consequently to the possibility of repeated injections .
Result of Action
The primary result of this compound’s action is a temporary loss of sensation in the area where the drug has been administered. This is due to the blockage of nerve impulses, which prevents the sensation of pain from being transmitted to the brain . This makes this compound an effective local anesthetic, particularly for use in dental procedures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the tissue can affect the drug’s ionization state, which in turn can influence its ability to penetrate the neuronal cell membrane and block sodium channels . Additionally, the presence of inflammation can alter local tissue pH and vascular permeability, potentially affecting the drug’s absorption and distribution .
Biochemical Analysis
Biochemical Properties
Isopropylarticaine plays a role in various biochemical reactions
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Factors such as the compound’s stability, degradation, and long-term effects on cellular function are important considerations in these studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels.
Properties
IUPAC Name |
methyl 4-methyl-3-[2-(propan-2-ylamino)propanoylamino]thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-7(2)14-9(4)12(16)15-10-8(3)6-19-11(10)13(17)18-5/h6-7,9,14H,1-5H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGQFYHUUMZHET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)C(C)NC(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1796888-45-3 | |
Record name | ISOPROPYLARTICAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DC6OW6TFX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.